Cas no 1699535-30-2 (1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol)
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
- EN300-1985633
- 1699535-30-2
-
- Inchi: 1S/C10H14ClNO/c1-7-3-4-8(5-9(7)11)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3
- InChI Key: BUMJNSIKSUXNAI-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)C(C)(CN)O
Computed Properties
- Exact Mass: 199.0763918g/mol
- Monoisotopic Mass: 199.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2Ų
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985633-0.05g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1985633-0.1g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1985633-0.25g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1985633-0.5g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1985633-1.0g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1985633-2.5g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1985633-5.0g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1985633-10.0g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1985633-1g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1985633-5g |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol |
1699535-30-2 | 5g |
$2235.0 | 2023-09-16 |
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol
1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol (CAS No. 1699535-30-2): A Comprehensive Overview
The compound 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol, identified by the CAS registry number 1699535-30-2, is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an amino group (-NH₂) with a substituted phenyl ring and a hydroxyl group (-OH). The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical transformations.
Recent advancements in synthetic chemistry have highlighted the potential of 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated its utility in the development of novel pharmaceutical agents, particularly in the design of kinase inhibitors and other enzyme-targeting molecules. The ability to modify the substituents on the phenyl ring further enhances its versatility, enabling the creation of derivatives with tailored biological activities.
In terms of physical properties, 1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, making it easier to handle in laboratory settings. The compound's stability under various reaction conditions has also been evaluated, ensuring its reliability as a starting material in organic synthesis.
The synthesis of 1-amino-2-(3-chloro-4-methylphenyl)propan-2 ol typically involves multi-step processes, including nucleophilic substitution, condensation reactions, and oxidation steps. Recent studies have focused on optimizing these reactions to improve yield and purity. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the formation of this compound while maintaining high stereochemical control.
One of the most promising applications of 1-amino-CAS 1699535 30 2 lies in its role as a chiral building block in asymmetric synthesis. Its chiral center allows for the formation of enantiomerically enriched compounds, which are highly valuable in drug discovery and development. Additionally, its ability to participate in hydrogen bonding makes it an ideal candidate for supramolecular chemistry applications, such as the construction of self-assembled nanostructures.
From an environmental standpoint, the biodegradability and toxicity profiles of 1-amino-CAS 1699535 30 2 have been assessed to ensure its safe handling and disposal. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. However, precautions should still be taken during its synthesis and use to prevent unintended exposure to sensitive ecosystems.
In conclusion, 1-amino-CAS 1699535 30 2 stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.
1699535-30-2 (1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)